ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982888
InChI: InChI=1S/C17H19ClO5/c1-4-6-11-10(3)12-7-13(18)15(8-14(12)23-17(11)20)22-9-16(19)21-5-2/h7-8H,4-6,9H2,1-3H3
SMILES:
Molecular Formula: C17H19ClO5
Molecular Weight: 338.8 g/mol

ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

CAS No.:

Cat. No.: VC14982888

Molecular Formula: C17H19ClO5

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate -

Specification

Molecular Formula C17H19ClO5
Molecular Weight 338.8 g/mol
IUPAC Name ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate
Standard InChI InChI=1S/C17H19ClO5/c1-4-6-11-10(3)12-7-13(18)15(8-14(12)23-17(11)20)22-9-16(19)21-5-2/h7-8H,4-6,9H2,1-3H3
Standard InChI Key OVOIJDBBDPVYPD-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C

Introduction

Structural Elucidation and Molecular Properties

The compound’s IUPAC name, ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate, reflects its substitution pattern. Key structural features include:

  • Chromen-2-one backbone: A fused benzene and pyrone ring system .

  • Substituents:

    • Chloro group at C6 (enhancing electrophilic reactivity).

    • Methyl at C4 and propyl at C3 (influencing steric and lipophilic properties) .

    • Ethoxyacetate at C7 (providing ester functionality for chemical modifications).

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H19ClO5\text{C}_{17}\text{H}_{19}\text{ClO}_5
Molecular Weight338.8 g/mol
XLogP34.1
Rotatable Bonds7
Hydrogen Bond Acceptors5

The compound’s SMILES string, CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C, encodes its connectivity . Computational studies suggest moderate lipophilicity (XLogP3 = 4.1), which may facilitate membrane permeability in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves Pechmann condensation and esterification steps :

  • Pechmann Cyclization: Reaction of a substituted resorcinol derivative with β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions to form the chromenone core .

  • Esterification: Introduction of the ethoxyacetate group via reaction with ethyl chloroacetate in the presence of a base.

Example Protocol:

  • Step 1: 4-Methylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to yield 4-methyl-7-hydroxycoumarin .

  • Step 2: The 7-hydroxy group is alkylated with ethyl bromoacetate in acetone using potassium carbonate, yielding the final product.

Reactivity

The compound undergoes reactions typical of coumarins and esters:

  • Ester Hydrolysis: Under basic or acidic conditions, the ethoxyacetate group hydrolyzes to carboxylic acid.

  • Electrophilic Substitution: The chloro group at C6 can be replaced via nucleophilic aromatic substitution under controlled conditions .

Crystallographic and Spectroscopic Data

Crystal Structure

Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate crystallizes in a monoclinic system (P21/cP2_1/c) with unit cell parameters:

  • a=8.6248(4)A˚,b=18.9103(8)A˚,c=8.4204(4)A˚a = 8.6248(4)\, \text{Å}, \, b = 18.9103(8)\, \text{Å}, \, c = 8.4204(4)\, \text{Å} .

  • Intermolecular interactions include C–H⋯O hydrogen bonds and π–π stacking (centroid distances: 3.323–3.328 Å) .

Table 2: Crystallographic Parameters

ParameterValueSource
Space GroupP21/cP2_1/c
β\beta101.241(2)°
Volume1347.00(11) ų
Z4

Spectroscopic Characterization

  • IR: Strong absorption at 1745 cm⁻¹ (C=O of ester), 1660 cm⁻¹ (chromenone lactone).

  • NMR:

    • 1H^1\text{H}: δ 1.25 (t, 3H, –OCH₂CH₃), δ 4.20 (q, 2H, –OCH₂CH₃), δ 6.30 (s, 1H, H-5).

    • 13C^{13}\text{C}: δ 161.5 (C=O lactone), δ 169.8 (C=O ester).

Biological Activity and Mechanisms

Coumarin derivatives are renowned for their pharmacological potential. Key findings for this compound include:

Antimicrobial Activity

  • Inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) via disruption of cell membrane integrity .

Anticancer Properties

  • Induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 18 µM) by activating caspase-3 and suppressing Bcl-2 .

  • Synergizes with doxorubicin, reducing its IC₅₀ by 40% in combinatorial assays .

Anti-Inflammatory Effects

  • Suppresses TNF-α and IL-6 production in LPS-stimulated macrophages by 55% and 48%, respectively, at 10 µM.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors (e.g., Src kinase) .

  • Prodrug Design: The ester group enables lipophilicity-driven tissue targeting.

Materials Science

  • Fluorescent Probes: Modifications at C3 and C7 yield derivatives with tunable emission (λₑₘ = 450–500 nm) .

Table 3: Comparative Analysis with Analogues

CompoundKey Structural DifferencesBioactivity (IC₅₀)
Ethyl coumarin-3-carboxylate Carboxylate at C3Anticoagulant (2.5 µM)
6-Chloro-4-methylcoumarinLacks propyl and ethoxyacetateWeak antimicrobial (>100 µM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator